Home > Products > Screening Compounds P129094 > Thalidomide-O-C3-acid
Thalidomide-O-C3-acid - 2169266-64-0

Thalidomide-O-C3-acid

Catalog Number: EVT-2762225
CAS Number: 2169266-64-0
Molecular Formula: C17H16N2O7
Molecular Weight: 360.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C3-acid is a synthetic derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This compound has been re-engineered for various therapeutic applications, particularly in the context of cancer treatment and autoimmune diseases. The compound incorporates a cereblon ligand, which is crucial for its mechanism of action in targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTAC) .

Source

Thalidomide-O-C3-acid is synthesized through various chemical methods that build upon the original thalidomide structure. The compound's development has been influenced by the need for safer and more effective therapeutic agents that can selectively target disease pathways without the adverse effects associated with traditional thalidomide .

Classification

Thalidomide-O-C3-acid falls under the category of synthetic organic compounds and is classified as an analog of thalidomide. It is primarily utilized in medicinal chemistry and pharmacology for its potential therapeutic effects .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C3-acid typically involves a one-pot multicomponent reaction that integrates cyclic anhydrides, glutamic acid, and ammonium chloride, often catalyzed by 4-N,N-dimethylaminopyridine (DMAP) . This method allows for efficient production with high yields.

Technical Details

  • Reagents: Commonly used reagents include phthalic anhydride, L-glutamic acid, and various solvents such as toluene.
  • Conditions: Reactions are generally carried out under reflux conditions at elevated temperatures (around 110°C) for several hours, followed by purification processes that may include vacuum filtration or crystallization .
  • Yield: Recent methods have reported yields between 56% to 93%, depending on the specific conditions and reagents used in the synthesis .
Molecular Structure Analysis

Structure

Thalidomide-O-C3-acid has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C16H17N3O5C_{16}H_{17}N_{3}O_{5}, with a molecular weight of 331.32 g/mol.

Data

  • IUPAC Name: 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
  • InChI Key: SRDWBGCPVRCTTA-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN .
Chemical Reactions Analysis

Reactions

Thalidomide-O-C3-acid can undergo various chemical reactions including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are essential to achieve desired products without unwanted side reactions .

Mechanism of Action

Thalidomide-O-C3-acid functions primarily through its interaction with cereblon, a protein that plays a significant role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-O-C3-acid facilitates the recruitment of specific substrates for degradation, thereby modulating various cellular processes involved in inflammation and tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility can vary based on formulation but often requires specialized carriers to enhance bioavailability.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. It is important to store it properly to maintain its efficacy .

Applications

Thalidomide-O-C3-acid has several scientific applications:

  • Chemistry: Serves as a ligand in PROTAC technology, allowing for selective degradation of target proteins.
  • Biology: Investigated for its role in modulating cellular processes related to inflammation and cancer.
  • Medicine: Explored for potential therapeutic applications in treating multiple myeloma and other malignancies due to its antiangiogenic properties.
  • Industry: Used in drug development processes aimed at creating safer therapeutic agents with fewer side effects compared to traditional thalidomide formulations .
Molecular Design and Structural Framework

Rational Design of E3 Ligase Ligand-Linker Conjugates

Thalidomide-O-C3-acid (CAS 2169266-64-0) exemplifies a purpose-built E3 ligase ligand-linker conjugate engineered for PROTAC (Proteolysis-Targeting Chimera) applications. Its design follows a modular architecture: a cereblon-binding thalidomide moiety, a C3 alkyl linker, and a terminal carboxylic acid group. This trifunctional structure enables covalent linkage to target protein ligands via amide bond formation, creating heterobifunctional degraders. The C3 linker (a three-carbon alkyl chain) balances flexibility and rigidity, optimizing spatial positioning for ternary complex formation. As a controlled-substance research tool, it is exclusively utilized in targeted protein degradation studies, reflecting its specialized biochemical role [1] [6].

Table 1: Key Structural Attributes of Thalidomide-O-C3-acid

PropertyValue
CAS Number2169266-64-0
Molecular FormulaC₁₇H₁₆N₂O₇
Molecular Weight360.32 g/mol
Purity Specification≥95% (HPLC)
Functional GroupTerminal Carboxylic Acid

Integration of Thalidomide-Based Cereblon Ligand Motifs

The thalidomide pharmacophore in Thalidomide-O-C3-acid mediates high-affinity binding to cereblon (CRBN), the substrate receptor of the CRL4ᴱ³ ubiquitin ligase complex. Structural studies confirm that the phthalimide ring remains solvent-exposed, while the glutarimide ring anchors deeply within cereblon’s tri-Trp pocket (composed of Trp380, Trp386, and Trp400 in human CRBN). This binding triggers conformational changes that repurpose the ligase toward neo-substrates. Unlike native thalidomide, the C3 linker extends from the 4-position of the phthalimide ring, positioning the carboxylic acid for downstream conjugation without obstructing cereblon engagement [1] [4].

Linker Optimization for PROTAC Compatibility

The propyl linker (C3) in Thalidomide-O-C3-acid represents a critical optimization for PROTAC efficacy:

  • Length & Flexibility: The three-carbon chain provides optimal distance (∼11 Å) between cereblon and target protein ligands, facilitating ternary complex formation.
  • Polarity: The alkyl chain’s hydrophobicity enhances membrane permeability, while the terminal carboxylic acid enables aqueous solubility during synthesis.
  • Synthetic Versatility: The carboxylic acid permits coupling to amine-bearing warheads via carbodiimide chemistry or activated ester intermediates.

Comparative studies highlight the C3 linker’s superiority over shorter (C2) or longer (PEG-based) linkers in cellular degradation assays. For instance, analogs with rigid aromatic linkers exhibit reduced degradation efficiency due to steric constraints, whereas excessively hydrophilic PEG linkers compromise cell permeability [1] [4] [6].

Table 2: Impact of Linker Chemistry on PROTAC Performance

Linker TypeLengthDegradation EfficiencyKey Limitations
C3 Alkyl∼11 ÅHighOptimal balance
C2 Alkyl∼8 ÅModerateSuboptimal ternary complex
PEG₁ (e.g., Thalidomide-C3-O-PEG1-C2-acid)∼14 ÅVariableReduced cell permeability
Decanoyl (C10)∼21 ÅLowIncreased aggregation risk

Stereochemical Considerations in Enantiomer-Specific Binding Dynamics

Thalidomide-O-C3-acid retains the chiral C3 carbon of the glutarimide ring, making enantioselective binding a critical design factor:

  • Affinity Disparity: Biochemical assays using deuterium-stabilized enantiomers reveal the (S)-enantiomer binds cereblon with ∼10-fold higher affinity (KD ≈ 1.2 µM) than the (R)-form. This results from enhanced hydrophobic complementarity and hydrogen bonding between the (S)-glutarimide carbonyls and Trp380/His378 residues in the tri-Trp pocket [2].
  • Teratogenicity Correlation: The (S)-enantiomer induces significantly greater teratogenic effects in zebrafish models due to stronger cereblon engagement, emphasizing the need for enantiopure synthesis in therapeutic applications.
  • Racemization Risk: Under physiological conditions (pH >7), non-deuterated thalidomide racemizes rapidly (t½ ≈ 5.5h). Deuterium substitution at the chiral center—as in deuterated (S)-Thalidomide-O-C3-acid—extends racemization half-life to >150h, preserving enantiomeric integrity during experiments [2] [4].

Table 3: Enantiomer-Specific Binding and Functional Profiles

Parameter(S)-Enantiomer(R)-Enantiomer
Cereblon KD1.2 µM12 µM
IKZF3 DegradationPotent (DC50 < 100 nM)Weak (>1 µM)
Teratogenicity (Zebrafish)SevereMild

Properties

CAS Number

2169266-64-0

Product Name

Thalidomide-O-C3-acid

IUPAC Name

4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid

Molecular Formula

C17H16N2O7

Molecular Weight

360.322

InChI

InChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23)

InChI Key

CQVOUORLTYFMHW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.